Cas no 2812-47-7 (Pyrrolidine-2-carboxamide)
Pyrrolidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolidine-2-carboxamide
- DL-Prolinamide
- 2-Pyrrolidinecarboxamide
- H-DL-Pro-NH2
- 2-carbamylpyrrolidine
- H-PRO-BETANA HCL
- L-proline-2-naphthylamide
- L-PROLINE-2-NAPHTHYLAMIDE HYDROCHLORIDE
- l-proline-2-naphthylamideHCl
- L-prolineamide
- prolinamide
- proline amide
- PROLINE-BETANA HCL
- pyrrolidine-2-carboxylic acid amide
- AB04106
- F16286
- A831815
- Z56945990
- H-DL-Pro-NH HCl
- VLJNHYLEOZPXFW-UHFFFAOYSA-N
- HMS2679O08
- FT-0628003
- FT-0652250
- H-DL-Pro-NH2, AldrichCPR
- BCP07471
- FT-0630082
- BS-12794
- HMS1756P16
- AKOS016051298
- FT-0613401
- MLS001006873
- CHEMBL1599880
- SMR000384370
- AKOS000199879
- SY008764
- M02953
- DTXSID20973828
- AM20080102
- DL-Pro-NH2
- AB00394
- SY032133
- Pyrrolidine-2-carboxylic acid amid
- Pyrrolidine-2-carboximidic acid
- EN300-07127
- 58274-20-7
- CS-0450473
- h-d-pro-nh
- 2812-47-7
- SY003793
- NS00000549
- MFCD03788250
- SCHEMBL221055
- DB-067883
- 2-pyrrolidinecarboxamide,(s)-
- pyrrolidine, 2-carbamoyl-
- DB-054339
- BBL010815
- (+/-)-2-Pyrrolidinecarboxamide; DL-Proline Amide; Pyrrolidine-2-carboxylic Acid Amide;
- STK623492
-
- MDL: MFCD03788250
- Inchi: 1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)
- InChI Key: VLJNHYLEOZPXFW-UHFFFAOYSA-N
- SMILES: O=C(C1CCCN1)N
Computed Properties
- Exact Mass: 114.07900
- Monoisotopic Mass: 114.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.106
- Melting Point: 99 °C
- Boiling Point: 303.6±31.0 °C at 760 mmHg
- Flash Point: 137.4±24.8 °C
- PSA: 55.12000
- LogP: 0.25280
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Pyrrolidine-2-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22-41-51
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pyrrolidine-2-carboxamide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyrrolidine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109007062-1g |
Pyrrolidine-2-carboxamide |
2812-47-7 | 95% | 1g |
$185.40 | 2023-09-02 | |
| Alichem | A109007062-5g |
Pyrrolidine-2-carboxamide |
2812-47-7 | 95% | 5g |
$591.60 | 2023-09-02 | |
| Chemenu | CM198723-5g |
pyrrolidine-2-carboxamide |
2812-47-7 | 95% | 5g |
$542 | 2021-06-09 | |
| abcr | AB391329-250 mg |
Pyrrolidine-2-carboxamide, 95%; . |
2812-47-7 | 95% | 250mg |
€213.00 | 2023-04-25 | |
| abcr | AB391329-1 g |
Pyrrolidine-2-carboxamide, 95%; . |
2812-47-7 | 95% | 1g |
€366.50 | 2023-04-25 | |
| abcr | AB391329-5 g |
Pyrrolidine-2-carboxamide, 95%; . |
2812-47-7 | 95% | 5g |
€969.90 | 2023-04-25 | |
| Chemenu | CM198723-5g |
pyrrolidine-2-carboxamide |
2812-47-7 | 95% | 5g |
$731 | 2024-07-28 | |
| TRC | P755965-250mg |
DL-Prolinamide |
2812-47-7 | 250mg |
$ 201.00 | 2023-09-06 | ||
| TRC | P755965-2.5g |
DL-Prolinamide |
2812-47-7 | 2.5g |
$ 1608.00 | 2023-09-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P932149-250mg |
Pyrrolidine-2-carboxamide |
2812-47-7 | 98% | 250mg |
¥858.00 | 2022-08-31 |
Pyrrolidine-2-carboxamide Suppliers
Pyrrolidine-2-carboxamide Related Literature
-
Tolga A. Ye?il,Taner Atalar,Mustafa Yavuz,Erkan Ertürk Org. Biomol. Chem. 2023 21 5809
-
Stamatis Fotaras,Christoforos G. Kokotos,George Kokotos Org. Biomol. Chem. 2012 10 5613
-
Luis A. Polindara-García,Alfredo Vazquez Org. Biomol. Chem. 2014 12 7068
-
Yu Kong,Rong Tan,Lili Zhao,Donghong Yin Green Chem. 2013 15 2422
-
Boris Aillard,Naomi S. Robertson,Adam R. Baldwin,Siobhan Robins,Andrew G. Jamieson Org. Biomol. Chem. 2014 12 8775
Additional information on Pyrrolidine-2-carboxamide
Pyrrolidine-2-carboxamide (CAS No. 2812-47-7): An Overview of Its Structure, Properties, and Applications
Pyrrolidine-2-carboxamide (CAS No. 2812-47-7) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as N-pyrrolidinecarboxamide, is a derivative of pyrrolidine, a five-membered heterocyclic amine. The structure of pyrrolidine-2-carboxamide consists of a pyrrolidine ring with a carboxamide group attached to the second carbon atom. This unique structural feature endows the compound with a range of interesting properties and potential applications.
The chemical formula of pyrrolidine-2-carboxamide is C5H9NO2, and its molecular weight is approximately 115.13 g/mol. The compound is a white crystalline solid at room temperature and is soluble in water and common organic solvents such as methanol and ethanol. The solubility and stability of pyrrolidine-2-carboxamide make it an attractive candidate for various chemical reactions and biological studies.
In the realm of organic synthesis, pyrrolidine-2-carboxamide serves as a valuable building block for the preparation of more complex molecules. Its reactivity stems from the presence of the carboxamide group, which can participate in nucleophilic addition reactions, amide bond formation, and other synthetic transformations. Recent research has explored the use of pyrrolidine-2-carboxamide as a chiral auxiliary in asymmetric synthesis, where it can help control the stereochemistry of reaction products.
Beyond its synthetic utility, pyrrolidine-2-carboxamide has shown promise in biological and pharmaceutical applications. Studies have demonstrated its potential as a modulator of various biological processes. For instance, research published in the Journal of Medicinal Chemistry highlighted the role of pyrrolidine-2-carboxamide-derived compounds in modulating G protein-coupled receptors (GPCRs), which are important targets for drug discovery. These compounds have been shown to exhibit selective agonist or antagonist activity, making them valuable tools for understanding receptor function and developing novel therapeutics.
In the context of neuropharmacology, pyrrolidine-2-carboxamide-based molecules have been investigated for their potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. A study published in the Journal of Neurochemistry reported that certain derivatives of pyrrolidine-2-carboxamide can enhance cognitive function and protect neurons from oxidative stress. These findings suggest that further exploration of this class of compounds could lead to the development of new treatments for neurodegenerative diseases.
The anti-inflammatory properties of pyrrolidine-2-carboxamide-derived compounds have also been studied extensively. Research published in the Journal of Inflammation Research demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various tissues. This property makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
In addition to its therapeutic potential, pyrrolidine-2-carboxamide has found applications in analytical chemistry and materials science. As a chelating agent, it can form stable complexes with metal ions, which is useful for metal ion detection and separation. In materials science, pyrrolidine-2-carboxamide-based polymers have been developed for use in drug delivery systems and tissue engineering scaffolds due to their biocompatibility and tunable properties.
The safety profile of pyrrolidine-2-carboxamide is an important consideration for its use in various applications. Toxicological studies have shown that it is generally well-tolerated at low concentrations, although higher doses may cause mild irritation or toxicity. Therefore, appropriate handling and safety measures should be followed when working with this compound.
In conclusion, Pyrrolidine-2-carboxamide (CAS No. 2812-47-7) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique structural features and versatile properties make it an important molecule for both fundamental studies and practical applications. Ongoing research continues to uncover new uses for this compound, highlighting its significance in modern scientific endeavors.
2812-47-7 (Pyrrolidine-2-carboxamide) Related Products
- 62937-45-5((R)-Pyrrolidine-2-carboxamide)
- 58274-20-7((S)-2-Pyrrolidinecarboxamide)
- 7531-52-4(L-Prolinamide)
- 102734-97-4(2-Pyrrolidinecarboxamide,5-ethyl-,(2S-trans)-(9CI))
- 50894-62-7(H-D-PRO-NH2 Hydrochloride)
- 42429-27-6((S)-Pyrrolidine-2-carboxamide hydrochloride)
- 89662-59-9(2-Pyrrolidinecarboxamide,5-butyl-,(2S-cis)-(9CI))
- 89662-58-8(2-Pyrrolidinecarboxamide,5-ethyl-, (2S-cis)- (9CI))
- 757967-90-1(1H-Azepine-2-carboxamide,hexahydro-)
- 115630-49-4(DL-Prolinamide Hydrochloride)